1-Bromo-4-chlorobenzene
Overview
Description
1-Bromo-4-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl. It is one of the isomers of bromochlorobenzene, where a bromine atom and a chlorine atom are substituted on a benzene ring at the para positions. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
1-Bromo-4-chlorobenzene can be synthesized through several methods:
From 4-bromophenylsilane: This method involves the use of N-bromosuccinimide as a brominating agent.
From 4-chlorophenol: This method uses triphenylphosphine dibromide or phenylphosphorus tetrachloride as reagents.
In industrial settings, the production of this compound often involves the direct bromination of chlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride.
Chemical Reactions Analysis
1-Bromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where the hydrogen atoms on the ring are replaced by nitro or sulfonic acid groups.
Metathesis Reactions: It can react with halides to form 1,2,3-triazoles.
Scientific Research Applications
1-Bromo-4-chlorobenzene is used in various scientific research applications:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorobenzene involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic or electrophilic substitution .
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: This isomer has the bromine and chlorine atoms at the ortho positions.
1-Bromo-3-chlorobenzene: This isomer has the bromine and chlorine atoms at the meta positions.
The uniqueness of this compound lies in its para-substitution pattern, which often results in different reactivity and physical properties compared to its ortho and meta isomers.
Properties
IUPAC Name |
1-bromo-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDODQWIKUYWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059338 | |
Record name | p-Bromoclorobenzene | |
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Molecular Weight |
191.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromochlorobenzene | |
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Vapor Pressure |
0.25 [mmHg] | |
Record name | 4-Bromochlorobenzene | |
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CAS No. |
106-39-8 | |
Record name | 1-Bromo-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |
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Record name | p-Bromochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |
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Record name | 1-Bromo-4-chlorobenzene | |
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Record name | Benzene, 1-bromo-4-chloro- | |
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Record name | p-Bromoclorobenzene | |
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Record name | 1-bromo-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |
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Record name | P-BROMOCHLOROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-bromochlorobenzene?
A1: The molecular formula of 4-bromochlorobenzene is C6H4BrCl, and its molecular weight is 207.46 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing 4-bromochlorobenzene?
A2: Researchers have employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of 4-bromochlorobenzene. [] Additionally, gas chromatography has been utilized to analyze bromo-chlorobenzenes. []
Q3: What is the lattice energy of 4-bromochlorobenzene, and how does it compare to other dihalobenzenes?
A3: While the provided research doesn't specify the exact lattice energy value for 4-bromochlorobenzene, it highlights that this information, alongside vapor pressure data, can be used to determine the lattice energies of similar compounds like 1,4-dichlorobenzene and 1,4-dibromobenzene. []
Q4: How does the solid-liquid phase behavior of 4-bromochlorobenzene contribute to its use in studying specific physical phenomena?
A4: The (solid + liquid) equilibrium of 4-bromochlorobenzene, particularly when mixed with 4-dibromobenzene, has been studied using the static dilatometric method with ultrasonic liquid level detection. This approach helps understand phase transitions and is valuable for studying organic analogs of metal-nonmetal monotectic alloys. []
Q5: How can 4-bromochlorobenzene be used to synthesize 4-chlorobenzaldehyde?
A5: 4-Chlorobenzaldehyde can be synthesized by reacting the Grignard reagent derived from 4-bromochlorobenzene with dimethylformamide (DMF). This reaction highlights the chemoselectivity of the Grignard reagent formation, preferentially reacting with the bromine atom over the chlorine atom. []
Q6: Can 4-bromochlorobenzene be utilized in the synthesis of biaryl compounds? If so, what type of reaction is involved?
A6: Yes, 4-bromochlorobenzene serves as a coupling partner with aminothiophene carboxylate in a palladium-catalyzed decarboxylative cross-coupling reaction. This reaction efficiently produces 3-amino-2-(4-chlorophenyl)thiophene. []
Q7: Describe a synthetic route for preparing 2-(4-chlorophenyl)nitrobenzene using 4-bromochlorobenzene.
A7: 2-(4-chlorophenyl)nitrobenzene, a key intermediate in the synthesis of the fungicide boscalid, can be prepared by reacting 4-bromochlorobenzene with 2-nitrochlorobenzene. The reaction involves a Grignard reaction followed by nickel and triphenylphosphine-catalyzed coupling. []
Q8: How can 4-bromochlorobenzene be employed in the synthesis of compounds containing the 2-arylaminothiazole motif?
A8: Palladium-catalyzed N-arylation reactions utilize 4-bromochlorobenzene as a coupling partner with 2-aminothiazole derivatives. This method offers a direct route to synthesize various 2-arylaminothiazole compounds, which are important structures in medicinal chemistry, particularly in drug discovery for cancer, psoriasis, and neurodegenerative disorders. []
Q9: What challenges arise when using 4-bromochlorobenzene in palladium-catalyzed reactions with certain nucleophiles, and how can these challenges be addressed?
A9: When using activated aryl bromides like 4-bromochlorobenzene in palladium-catalyzed reactions with 2-aminothiazole derivatives, the formation of phenol as a byproduct can significantly affect product yield. This issue can be addressed by conducting the reaction at 90°C in the presence of molecular sieves and pre-heating the catalyst system under anhydrous conditions. []
Q10: What is the role of acetic acid in enhancing the efficiency of palladium-catalyzed reactions involving 4-bromochlorobenzene?
A10: Research indicates that acetic acid acts as an additive, significantly enhancing the catalytic activity in palladium-catalyzed N-arylation reactions of 2-aminothiazoles with aryl bromides like 4-bromochlorobenzene. While the exact mechanism is still under investigation, adding a catalytic amount of acetic acid allows for a one-pot procedure, simplifying the reaction and offering a practical alternative to the water activation protocol. []
Q11: What are the environmental concerns related to 4-bromochlorobenzene, and are there alternative methods for its disposal?
A11: While the provided research doesn't explicitly discuss the environmental impact of 4-bromochlorobenzene, one study focuses on its mechanochemical destruction using calcium oxide (CaO). [] This suggests potential environmental concerns and highlights the importance of exploring alternative, environmentally friendly methods for its disposal.
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